Acetamide,N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
Description
The compound Acetamide, N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- features a triazinoindole core fused with a 1,2,4-triazine ring, substituted at position 5 with a methyl group. The acetamide backbone is modified with an N-cyclohexyl-N-methyl group and a thioether linkage to the triazinoindole moiety.
Properties
Molecular Formula |
C19H23N5OS |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-cyclohexyl-N-methyl-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H23N5OS/c1-23(13-8-4-3-5-9-13)16(25)12-26-19-20-18-17(21-22-19)14-10-6-7-11-15(14)24(18)2/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3 |
InChI Key |
JBYPNWVCHPAXEG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)N(C)C4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Acetamide, N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves multiple steps, typically starting with the preparation of the triazinoindole core This core can be synthesized through a series of cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
Acetamide, N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles
Scientific Research Applications
Potential Applications
Due to its unique properties, Acetamide, N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is suitable for various applications:
- Drug Discovery and Development: The compound's structure suggests it could play a significant role in these fields.
- Material Science The compound is being explored as a component in material engineering applications .
- Pharmaceuticals and Agrochemicals: Potential applications in these fields are also being explored.
Chemical Reactivity and Synthesis
The chemical reactivity of Acetamide, N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is attributed to functional groups like amide and thioether, enabling it to participate in various reactions, showcasing its versatility in synthetic organic chemistry. Synthesis typically involves multi-step organic synthesis techniques, requiring careful control of reaction conditions to optimize yield and purity.
Biological Activities and Interaction Studies
Preliminary studies indicate promising biological activities for Acetamide, N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-, with its structural components suggesting potential pharmacological effects. Interaction studies, including receptor binding assays and enzyme inhibition assays, are crucial to understanding its interactions with biological targets, providing insights into potential therapeutic applications and safety. Further research is needed to elucidate the specific mechanisms of action and therapeutic potential of this compound.
Mechanism of Action
The mechanism of action of Acetamide, N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acetamide Nitrogen
Key Insight : Bulky substituents like cyclohexyl (target compound) or bromophenyl (Compound 26) may improve target selectivity by steric complementarity, while polar groups like ethoxypropyl enhance aqueous solubility .
Modifications to the Triazinoindole Core
Key Insight : Halogenation (e.g., 8-bromo in Compound 25) can enhance binding to hydrophobic enzyme pockets, while heterocyclic additions (e.g., oxazole) expand pharmacological scope .
Thioether Linkage and Aryl Group Diversity
Key Insight : Nitro groups (e.g., in Compound 6b and ) may enhance redox activity but could increase toxicity. Benzothiazole derivatives (e.g., ) show promise in targeting nucleic acid structures.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-cyclohexyl-N-methyl derivatives of triazinoindole acetamides?
- Methodological Answer : The synthesis typically involves coupling a triazinoindole-thioacetic acid intermediate with substituted anilines or amines. For example, a similar compound (N-(4-chlorophenyl)-2-((5-methyl-triazinoindol-3-yl)thio)acetamide) was synthesized via carbodiimide-mediated coupling using reagents like EDCI or DCC, followed by purification via column chromatography (petroleum ether/EtOAc mixtures) . Key steps include controlling stoichiometry, reaction time (6–8 hours), and solvent systems (DMF or ethanol with triethylamine as a catalyst) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, with characteristic peaks for the triazinoindole core (δ 8.36 ppm for triazole protons) and acetamide groups (δ 2.0–2.5 ppm for methyl groups). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C19H13N7O3S2: 451.482) . Infrared (IR) spectroscopy identifies functional groups like C=O (1671–1682 cm⁻¹) and C-S (1254–1303 cm⁻¹) .
Q. How does pH affect the stability of this compound during storage?
- Methodological Answer : Stability studies on analogous triazinoindole derivatives indicate susceptibility to hydrolysis under acidic (pH < 4) or basic (pH > 9) conditions. Neutral pH (6–8) and inert atmospheres (N₂) are recommended for long-term storage. Degradation products can be monitored via HPLC with UV detection at λ = 254 nm .
Advanced Research Questions
Q. How do structural modifications (e.g., N-cyclohexyl vs. N-aryl groups) influence bioactivity?
- Methodological Answer : Substituents on the acetamide nitrogen significantly modulate biological activity. For instance, N-cyclohexyl groups enhance lipophilicity and membrane permeability, as seen in TLR4 ligands where cyclohexyl derivatives (e.g., compound 43) showed selective binding over aryl-substituted analogs. Computational docking (Glide SP scoring) and logP calculations (via ChemAxon) can predict bioavailability .
Q. How can conflicting synthetic yields (e.g., 31% vs. >50%) be resolved?
- Methodological Answer : Low yields often arise from side reactions (e.g., thioether oxidation or incomplete coupling). Optimization strategies include:
- Using anhydrous solvents (DMF or THF) to suppress hydrolysis.
- Adding catalytic Cu(OAc)₂ (10 mol%) to accelerate coupling efficiency .
- Employing microwave-assisted synthesis to reduce reaction time and improve purity .
Q. What experimental approaches identify molecular targets (e.g., TLR4) for this compound?
- Methodological Answer : Target identification involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
